
5-氨甲基-3-异丙基异恶唑
描述
5-Aminomethyl-3-isopropylisoxazole is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.19 g/mol. It is a heterocyclic compound, specifically an isoxazole derivative, which is known for its significant role in various scientific research fields due to its unique chemical structure and properties .
科学研究应用
5-Aminomethyl-3-isopropylisoxazole has a wide range of applications in scientific research. In medicinal chemistry, it is used as a building block for the synthesis of various bioactive compounds, including potential anticancer agents, HDAC inhibitors, and antimicrobial agents . In neuroscience, it serves as a crucial component in the design of novel drugs targeting specific neurotransmitter receptors. Additionally, it is employed in material science for the development of advanced materials with unique properties.
作用机制
Mode of Action
It is known that isoxazole derivatives can act as a dipolarophile in (3 + 2) cycloaddition reactions . This suggests that 5-Aminomethyl-3-isopropylisoxazole may interact with its targets through similar mechanisms.
Biochemical Pathways
Isoxazole derivatives are known to be involved in a wide range of biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with isoxazole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
生化分析
Biochemical Properties
5-Aminomethyl-3-isopropylisoxazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), where 5-Aminomethyl-3-isopropylisoxazole acts as an inhibitor . This interaction affects the glycolytic pathway, leading to changes in cellular metabolism. Additionally, 5-Aminomethyl-3-isopropylisoxazole has been shown to interact with other proteins involved in cell signaling and gene expression, further highlighting its importance in biochemical processes.
Cellular Effects
The effects of 5-Aminomethyl-3-isopropylisoxazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Aminomethyl-3-isopropylisoxazole has been observed to induce autophagy and apoptotic cell death in pancreatic ductal adenocarcinoma cells by inhibiting GAPDH . This inhibition disrupts the glycolytic pathway, leading to energy depletion and triggering cell death mechanisms. Furthermore, 5-Aminomethyl-3-isopropylisoxazole affects the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of 5-Aminomethyl-3-isopropylisoxazole involves several key interactions at the molecular level. This compound binds to the active site of GAPDH, inhibiting its enzymatic activity and disrupting the glycolytic pathway . The inhibition of GAPDH leads to a decrease in ATP production, causing energy stress in cells. Additionally, 5-Aminomethyl-3-isopropylisoxazole has been shown to modulate the activity of other enzymes and proteins involved in cell signaling and gene expression. These interactions result in changes in gene expression patterns, further contributing to its cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Aminomethyl-3-isopropylisoxazole have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that 5-Aminomethyl-3-isopropylisoxazole is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to cause sustained inhibition of GAPDH activity, leading to prolonged energy stress and cell death in in vitro studies . In vivo studies have also demonstrated similar effects, with 5-Aminomethyl-3-isopropylisoxazole causing long-term alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 5-Aminomethyl-3-isopropylisoxazole vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit GAPDH activity without causing significant toxicity . At higher doses, 5-Aminomethyl-3-isopropylisoxazole can induce toxic effects, including severe energy depletion and cell death . Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of GAPDH activity and subsequent cellular effects. These findings highlight the importance of dosage optimization in potential therapeutic applications of 5-Aminomethyl-3-isopropylisoxazole.
Metabolic Pathways
5-Aminomethyl-3-isopropylisoxazole is involved in several metabolic pathways, primarily through its interaction with GAPDH and the glycolytic pathway . By inhibiting GAPDH, this compound disrupts the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, leading to a decrease in ATP production and energy stress in cells. Additionally, 5-Aminomethyl-3-isopropylisoxazole may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 5-Aminomethyl-3-isopropylisoxazole within cells and tissues are critical for its biological activity. This compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, 5-Aminomethyl-3-isopropylisoxazole can accumulate in various cellular compartments, including the cytoplasm and mitochondria . The distribution of this compound within cells is influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation.
Subcellular Localization
The subcellular localization of 5-Aminomethyl-3-isopropylisoxazole plays a significant role in its activity and function. This compound has been observed to localize in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and energy production . The targeting of 5-Aminomethyl-3-isopropylisoxazole to specific subcellular compartments is mediated by post-translational modifications and targeting signals that direct it to these locations . The subcellular localization of 5-Aminomethyl-3-isopropylisoxazole is essential for its ability to modulate cellular processes and exert its biochemical effects.
准备方法
The synthesis of 5-Aminomethyl-3-isopropylisoxazole can be achieved through several methods. One common approach involves the reaction of acetyl acetonitrile with p-toluenesulfonyl hydrazide to form hydrazone, followed by a ring closure reaction with hydroxylamine under alkaline conditions . This method avoids the use of chloroform or carbon tetrachloride, making it more environmentally friendly . Industrial production methods often employ metal-free synthetic routes to minimize costs and reduce environmental impact .
化学反应分析
5-Aminomethyl-3-isopropylisoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can participate in (3 + 2) cycloaddition reactions with alkynes in the presence of oxidizing agents such as sodium hypochlorite and triethylamine . Common reagents used in these reactions include hydroxylamine hydrochloride, potassium carbonate, and various organic solvents . The major products formed from these reactions are typically other isoxazole derivatives, which can be further functionalized for specific applications .
相似化合物的比较
5-Aminomethyl-3-isopropylisoxazole can be compared with other isoxazole derivatives such as 3-amino-5-methylisoxazole and 5-(aminomethyl)-3-isopropylisoxazole, N-BOC protected . While these compounds share a similar core structure, their unique substituents and functional groups confer different chemical properties and biological activities . For instance, 3-amino-5-methylisoxazole is commonly used as a pharmaceutical intermediate, whereas 5-(aminomethyl)-3-isopropylisoxazole, N-BOC protected, is utilized in synthetic chemistry for the preparation of more complex molecules .
属性
IUPAC Name |
(3-propan-2-yl-1,2-oxazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5(2)7-3-6(4-8)10-9-7/h3,5H,4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXNIPKWBZUUAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424355 | |
| Record name | 5-Aminomethyl-3-isopropylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
543713-30-0 | |
| Record name | 5-Aminomethyl-3-isopropylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(propan-2-yl)-1,2-oxazol-5-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
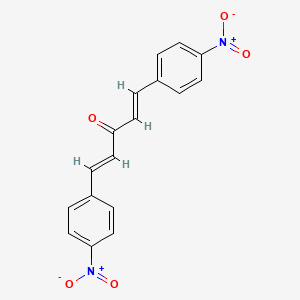
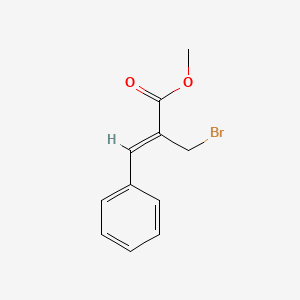
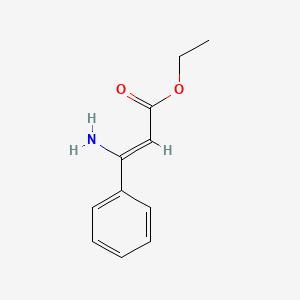
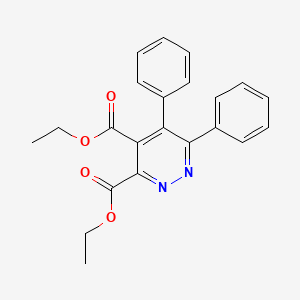

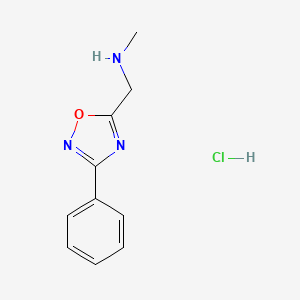
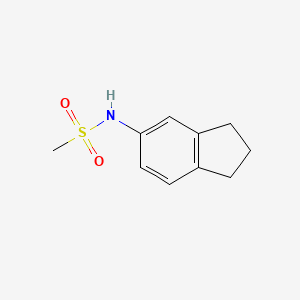

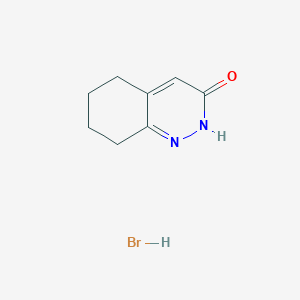
![3-[(3-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1308904.png)
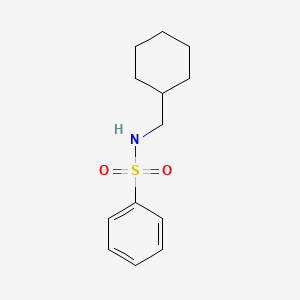

![5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308915.png)
![N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide](/img/structure/B1308922.png)
